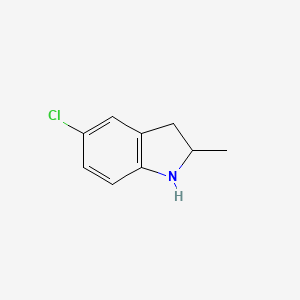
5-chloro-2-methyl-2,3-dihydro-1H-indole
Overview
Description
5-chloro-2-methyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of compounds known as indolines . These compounds contain an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . The synthesis of indole derivatives has been a focus of the chemical community due to their various biologically vital properties .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
Ganga Reddy et al. (2022) reported the synthesis of new derivatives of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, using 1H-indole-2-carboxylic acids as core compounds. The molecular docking studies were carried out to predict the binding interactions with target protein EGFR, showcasing the compound's potential in therapeutic applications G. Ganga Reddy, S. R. Reddy, C. V. Ramana Reddy, E. Laxminarayana, & B. S. Reddy, 2022.
Reactivities of Indoles
Lakhdar et al. (2006) examined the nucleophilic reactivities of indoles, including 5-chloro-2-methyl-2,3-dihydro-1H-indole, providing insights into their chemical behavior and potential for further chemical transformations S. Lakhdar, Martin Westermaier, F. Terrier, R. Goumont, T. Boubaker, A. Ofial, & H. Mayr, 2006.
Molecular Docking and Biological Activity
Crystal Structure Analysis
Vázquez-Vuelvas et al. (2011) synthesized and determined the crystal structure of 2,3-dihydro-2-(R-Phenylacylidene)-1,3,3-trimethyl-1H-indole derivatives, providing valuable information for the understanding of molecular interactions and potential pharmaceutical applications O. F. Vázquez-Vuelvas, D. Morales‐Morales, J. M. Germán-Acacio, M. Tlenkopatchev, & Armando Pineda-Contreras, 2011.
Biocatalytic Applications
Zhang et al. (2019) explored the biocatalytic application of Bacillus cereus WZZ006 strain for the synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an intermediate of indoxacarb, demonstrating the compound's relevance in agricultural chemistry Yinjun Zhang, Hongyun Zhang, Feifei Cheng, Ying Xia, Jian-yong Zheng, & Zhao Wang, 2019.
Future Directions
properties
IUPAC Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPGQVKFLTDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-2,3-dihydro-1H-indole | |
CAS RN |
68579-13-5 | |
| Record name | 5-chloro-2-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
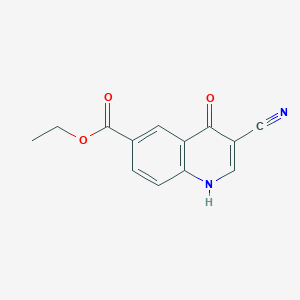
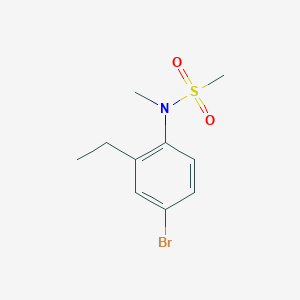

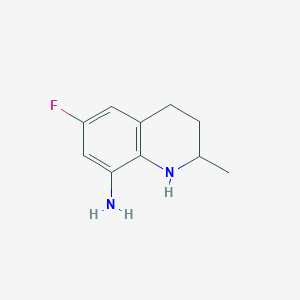
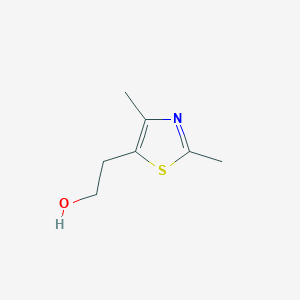
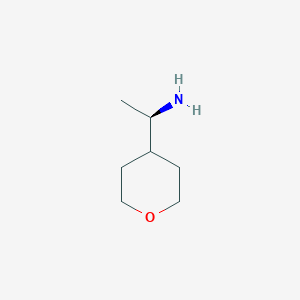
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
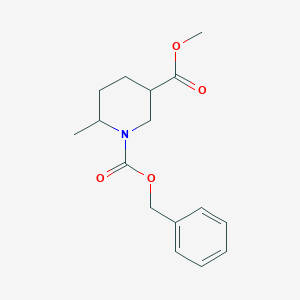
![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)
![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)
![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
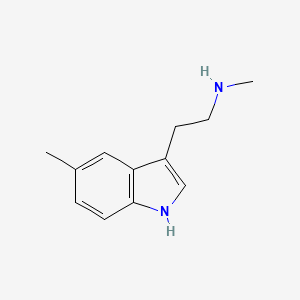
![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)